(Z)-ethyl 4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate (Z)-ethyl 4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate
Brand Name: Vulcanchem
CAS No.: 342592-74-9
VCID: VC21417461
InChI: InChI=1S/C22H19N3O3S/c1-3-28-22(26)16-4-8-18(9-5-16)24-13-17(12-23)21-25-20(14-29-21)15-6-10-19(27-2)11-7-15/h4-11,13-14,24H,3H2,1-2H3/b17-13-
SMILES: CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC
Molecular Formula: C22H19N3O3S
Molecular Weight: 405.5g/mol

(Z)-ethyl 4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate

CAS No.: 342592-74-9

Cat. No.: VC21417461

Molecular Formula: C22H19N3O3S

Molecular Weight: 405.5g/mol

* For research use only. Not for human or veterinary use.

(Z)-ethyl 4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate - 342592-74-9

Specification

CAS No. 342592-74-9
Molecular Formula C22H19N3O3S
Molecular Weight 405.5g/mol
IUPAC Name ethyl 4-[[(Z)-2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Standard InChI InChI=1S/C22H19N3O3S/c1-3-28-22(26)16-4-8-18(9-5-16)24-13-17(12-23)21-25-20(14-29-21)15-6-10-19(27-2)11-7-15/h4-11,13-14,24H,3H2,1-2H3/b17-13-
Standard InChI Key QWJKKXRZSYSGPW-LGMDPLHJSA-N
Isomeric SMILES CCOC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)OC
SMILES CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC

Introduction

Chemical Structure and Properties

Molecular Identity and Structural Features

(Z)-ethyl 4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate possesses a complex structure with multiple functional groups organized around a central thiazole core. The compound is officially identified by the following parameters:

ParameterValue
CAS Number342592-74-9
Molecular FormulaC₂₂H₁₉N₃O₃S
Molecular Weight405.5 g/mol
IUPAC Nameethyl 4-[[(Z)-2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Standard InChIInChI=1S/C22H19N3O3S/c1-3-28-22(26)16-4-8-18(9-5-16)24-13-17(12-23)21-25-20(14-29-21)15-6-10-19(27-2)11-7-15/h4-11,13-14,24H,3H2,1-2H3/b17-13-
Standard InChIKeyQWJKKXRZSYSGPW-LGMDPLHJSA-N

The compound's structure can be analyzed in terms of its key components:

  • A thiazole heterocyclic ring (five-membered ring containing sulfur and nitrogen)

  • A 4-methoxyphenyl group attached to the thiazole ring at position 4

  • A cyano (nitrile) group attached to the vinyl carbon

  • A vinyl bridge with an amino linkage

  • A 4-ethoxycarbonylphenyl (ethyl benzoate) group connected via the amino linkage

Synthesis and Preparation Methods

Synthetic Challenges and Considerations

The synthesis of (Z)-ethyl 4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate presents several challenges:

  • Stereoselectivity: Achieving the specific Z-configuration of the vinyl group requires careful control of reaction conditions.

  • Regioselectivity: Ensuring that functional groups are introduced at the correct positions on the thiazole ring and other components.

  • Functional group compatibility: Managing potential interactions between reactive functional groups during multiple-step syntheses.

  • Purification: Separating the desired product from reaction byproducts, particularly isomeric compounds.

Structural Analysis and Characterization

Spectroscopic Characterization

Compounds like (Z)-ethyl 4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for aromatic protons, methoxy protons, ethyl ester protons, and the vinyl proton

    • ¹³C NMR would reveal carbon signals corresponding to the thiazole ring, aromatic carbons, cyano group, and carbonyl carbon

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands for C≡N stretching (around 2200 cm⁻¹)

    • C=O stretching of the ester group (around 1700 cm⁻¹)

    • N-H stretching of the amino group (3300-3500 cm⁻¹)

    • C-O-C stretching of the methoxy and ethoxy groups

  • Mass Spectrometry:

    • Molecular ion peak at m/z 405

    • Fragmentation pattern revealing characteristic structural components

  • UV-Visible Spectroscopy:

    • Absorption maxima related to the conjugated systems and aromatic rings

Analytical Methods and Detection Techniques

Chromatographic Analysis

For the analysis and purification of (Z)-ethyl 4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate, several chromatographic techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-phase HPLC using C18 columns

    • Mobile phases typically including mixtures of acetonitrile or methanol with water

    • UV detection at wavelengths corresponding to the compound's absorption maxima

  • Thin-Layer Chromatography (TLC):

    • Silica gel plates as the stationary phase

    • Mobile phases consisting of appropriate mixtures of organic solvents

    • Visualization using UV light or appropriate staining reagents

  • Gas Chromatography (GC):

    • Potentially applicable after derivatization to enhance volatility

    • Useful for purity assessment and isomer analysis

Mass Spectrometric Analysis

Mass spectrometry offers powerful capabilities for the identification and structural characterization of (Z)-ethyl 4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate:

  • Electrospray Ionization Mass Spectrometry (ESI-MS):

    • Generates protonated or sodiated molecular ions

    • Provides accurate molecular weight determination

    • Can be coupled with HPLC for comprehensive analysis

  • Tandem Mass Spectrometry (MS/MS):

    • Enables structural elucidation through fragmentation patterns

    • Helps distinguish between isomeric compounds

    • Provides information about connectivity of structural elements

Current Research and Future Perspectives

Research Applications

(Z)-ethyl 4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate has potential applications in various research areas:

  • Medicinal Chemistry: As a scaffold for developing new bioactive compounds targeting specific diseases.

  • Chemical Biology: As a probe for studying biological systems and understanding molecular interactions.

  • Materials Science: Potentially in the development of functional materials, given the extended conjugation in its structure.

  • Organic Synthesis: As a building block or intermediate in the synthesis of more complex molecules.

Future Research Directions

Several promising research directions could enhance our understanding and application of (Z)-ethyl 4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate:

  • Comprehensive biological screening to determine specific activities and potential therapeutic applications.

  • Development of improved synthetic routes to enhance yield, stereoselectivity, and scalability.

  • Structure-activity relationship studies through the synthesis and evaluation of structural analogs.

  • Investigation of potential applications in materials science, particularly related to optical or electronic properties.

  • Exploration of the compound's potential as a building block in diversity-oriented synthesis for the creation of compound libraries.

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